molecular formula C20H18BrN3O2 B11413757 4-(4-bromophenyl)-3-(2-hydroxyphenyl)-5-propyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one

4-(4-bromophenyl)-3-(2-hydroxyphenyl)-5-propyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one

カタログ番号: B11413757
分子量: 412.3 g/mol
InChIキー: SCZYVZQKIVXKOG-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-(4-bromophenyl)-3-(2-hydroxyphenyl)-5-propyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one is a bicyclic heterocyclic compound featuring a pyrrolo[3,4-c]pyrazolone core. Key structural attributes include:

  • 3-(2-hydroxyphenyl group: A hydroxyl-substituted phenyl ring at position 3, enabling hydrogen bonding and influencing solubility.
  • 5-propyl substituent: A linear alkyl chain at position 5, enhancing hydrophobic character compared to bulkier or polar substituents.

The molecular formula is C21H20BrN3O3 (molar mass: 442.31 g/mol) .

特性

分子式

C20H18BrN3O2

分子量

412.3 g/mol

IUPAC名

4-(4-bromophenyl)-3-(2-hydroxyphenyl)-5-propyl-1,4-dihydropyrrolo[3,4-c]pyrazol-6-one

InChI

InChI=1S/C20H18BrN3O2/c1-2-11-24-19(12-7-9-13(21)10-8-12)16-17(22-23-18(16)20(24)26)14-5-3-4-6-15(14)25/h3-10,19,25H,2,11H2,1H3,(H,22,23)

InChIキー

SCZYVZQKIVXKOG-UHFFFAOYSA-N

正規SMILES

CCCN1C(C2=C(C1=O)NN=C2C3=CC=CC=C3O)C4=CC=C(C=C4)Br

製品の起源

United States

準備方法

Starting Materials and Precursor Synthesis

The target compound’s structure necessitates three key components:

  • 4-Bromophenyl group : Introduced via 4-bromobenzaldehyde or derivatives.

  • 2-Hydroxyphenyl group : Sourced from methyl 4-(2-hydroxyphenyl)-2,4-dioxobutanoate.

  • Propyl group : Incorporated through propylamine or valeryl chloride derivatives .

Methyl 4-(2-Hydroxyphenyl)-2,4-Dioxobutanoate Synthesis

  • Prepared by condensing 2-hydroxyacetophenone with dimethyl oxalate in methanol under acidic conditions (yield: 89–92%) .

  • Critical purity parameters: HPLC >98%, absence of diketone byproducts .

Multicomponent Cyclization for Core Formation

The dihydrochromeno[2,3-c]pyrrole-3,9-dione intermediate is synthesized via a one-pot reaction:

General Procedure :

  • Reagents :

    • Methyl 4-(2-hydroxyphenyl)-2,4-dioxobutanoate (1.0 equiv)

    • 4-Bromobenzaldehyde (1.1 equiv)

    • Propylamine (1.2 equiv)

  • Conditions :

    • Solvent: Ethanol (10–15 mL per mmol of aldehyde)

    • Temperature: 80°C reflux for 20 hours

    • Acid Catalyst: Acetic acid (1 mL per 0.01 mol aldehyde)

  • Workup :

    • Cool to room temperature, filter precipitate, and recrystallize from ethanol.

Key Data :

ParameterValueSource
Yield70–85%
Purity (HPLC)>95%
Reaction Scale0.01–0.1 mol

Ring-Opening Strategy for Pyrazolone Formation

The dihydrochromeno[2,3-c]pyrrole-3,9-dione intermediate undergoes ring-opening with hydrazine hydrate to form the pyrazolone ring:

Optimized Protocol :

  • Reagents :

    • Dihydrochromeno[2,3-c]pyrrole-3,9-dione (1.0 equiv)

    • Hydrazine hydrate (5.0 equiv)

  • Conditions :

    • Solvent: Dioxane (20 mL per 1 mmol substrate)

    • Temperature: 80°C for 6–8 hours

  • Workup :

    • Concentrate under reduced pressure, dilute with water, and extract with ethyl acetate.

    • Crystallize from ethanol/water (4:1).

Performance Metrics :

ParameterValueSource
Yield72–94%
Purity (HPLC)>95%
ScalabilityUp to 100 g demonstrated

Purification and Crystallization

Recrystallization Protocol :

  • Solvent System : Ethanol/water (4:1 v/v)

  • Temperature : 10–15°C for 12 hours

  • Purity Improvement : 95% → 99.9% after two crystallizations .

Key Observations :

  • Propyl group stability: No decomposition observed under acidic or basic conditions .

  • Bromophenyl group integrity: No debromination during cyclization or workup .

Reaction Optimization and Troubleshooting

Critical Factors :

  • Stoichiometry : Excess hydrazine (5.0 equiv) ensures complete ring-opening .

  • Solvent Choice : Dioxane enhances reaction rate vs. THF or DMF .

  • Temperature Control : >70°C prevents intermediate precipitation .

Common Issues :

  • Low Yield : Caused by insufficient hydrazine or premature crystallization. Mitigated by incremental hydrazine addition .

  • Byproduct Formation : Avoided by strict exclusion of moisture during cyclization .

Analytical Characterization

Spectroscopic Data :

  • ¹H NMR (DMSO-d₆) :

    • δ 7.72 (d, J = 8.4 Hz, 2H, BrC₆H₄)

    • δ 7.25 (m, 4H, hydroxyphenyl)

    • δ 3.15 (t, J = 7.2 Hz, 2H, CH₂-propyl)

    • δ 1.55 (m, 2H, CH₂-propyl)

    • δ 0.92 (t, J = 7.4 Hz, 3H, CH₃-propyl) .

  • HPLC : Retention time 12.4 min (C18 column, acetonitrile/water 70:30) .

Scalability and Industrial Feasibility

Pilot-Scale Adaptation :

  • Continuous Flow Reactors : Reduce reaction time by 40% vs. batch .

  • Solvent Recovery : >90% ethanol recycled via distillation .

  • Cost Analysis : Raw material cost: $12–15/g at 100 kg scale .

化学反応の分析

反応の種類

    酸化: ヒドロキシフェニル基は、酸化されてキノンを生成できます。

    還元: ブロモフェニル基は、フェニル基に還元できます。

    置換: ブロモフェニル基の臭素原子は、さまざまな求核剤で置換できます。

一般的な試薬と条件

    酸化: 過マンガン酸カリウムや三酸化クロムなどの試薬。

    還元: 水素ガス存在下でパラジウム担持炭素(Pd/C)などの触媒。

    置換: 塩基性条件下のアミンやチオールなどの求核剤。

主要な生成物

    酸化: キノン誘導体。

    還元: フェニル置換誘導体。

    置換: 使用した求核剤に応じて、さまざまな置換フェニル誘導体。

科学的研究の応用

Biological Activities

Research indicates that this compound exhibits a variety of biological activities:

  • Anticancer Activity : Derivatives of pyrrolo[3,4-c]pyrazol-6-ones have shown promising results in inhibiting cancer cell growth. Studies indicate that certain modifications can enhance potency against various cancer cell lines, inducing apoptosis through mechanisms such as cell cycle arrest and caspase activation.
  • Anti-inflammatory Effects : The presence of hydroxyl groups contributes to the anti-inflammatory properties of the compound. Similar compounds have been reported to inhibit pro-inflammatory cytokines and reduce inflammation in animal models.
  • Antioxidant Properties : The phenolic groups in the structure provide antioxidant capacity, enabling the compound to scavenge free radicals and protect against oxidative stress, which is linked to neuroprotective effects.

Anticancer Activity

A study published in the Journal of Medicinal Chemistry evaluated several derivatives of pyrrolo[3,4-c]pyrazol-6-ones for their anticancer properties. The results indicated that specific modifications led to increased potency against breast cancer cell lines, with IC50 values in the low micromolar range.

Anti-inflammatory Research

Research has demonstrated that compounds with similar structures effectively reduce inflammation markers in animal models. For instance, a study highlighted the ability of these compounds to decrease levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), key players in inflammatory processes.

Antioxidant Studies

Investigations into the antioxidant properties revealed that this compound could effectively scavenge free radicals. In vitro assays demonstrated significant reductions in oxidative stress markers when treated with this compound compared to control groups.

作用機序

6. 類似化合物の比較

類似化合物

  • 4-(4-クロロフェニル)-3-(2-ヒドロキシフェニル)-5-プロピル-4,5-ジヒドロピロロ[3,4-c]ピラゾール-6(1H)-オン
  • 4-(4-フルオロフェニル)-3-(2-ヒドロキシフェニル)-5-プロピル-4,5-ジヒドロピロロ[3,4-c]ピラゾール-6(1H)-オン
  • 4-(4-メチルフェニル)-3-(2-ヒドロキシフェニル)-5-プロピル-4,5-ジヒドロピロロ[3,4-c]ピラゾール-6(1H)-オン

独自性

4-(4-ブロモフェニル)-3-(2-ヒドロキシフェニル)-5-プロピル-4,5-ジヒドロピロロ[3,4-c]ピラゾール-6(1H)-オンの独自性は、ブロモフェニル基の存在にあります。これは、そのアナログと比較して、異なる電子特性と立体特性をもたらす可能性があります。

類似化合物との比較

Comparison with Similar Compounds

Below is a detailed comparison:

Substituent Variations and Physicochemical Properties

Compound Name 4-Phenyl Substituent 3-Phenyl Substituent 5-Position Substituent Molecular Formula Molar Mass (g/mol) Key Properties/Notes
Target Compound 4-Bromo 2-Hydroxy Propyl C21H20BrN3O3 442.31 High lipophilicity due to bromine and propyl groups; hydroxyl enables H-bonding .
4-(4-Chlorophenyl)-3-(2-hydroxyphenyl)-5-(3-methoxypropyl)-... () 4-Chloro 2-Hydroxy 3-Methoxypropyl C21H20ClN3O3 397.85 Chlorine reduces molar mass vs. bromine; methoxy increases polarity .
4-(4-Fluorophenyl)-5-[(furan-2-yl)methyl]-3-(2-hydroxy-5-methylphenyl)-... () 4-Fluoro 2-Hydroxy-5-methyl Furan-2-ylmethyl C23H19FN2O4* ~422.41* Fluorine enhances electronegativity; furan introduces π-π interactions .
3-(2-Hydroxyphenyl)-5-(2-phenylethyl)-4-(3,4,5-trimethoxyphenyl)-... () 3,4,5-Trimethoxy 2-Hydroxy 2-Phenylethyl C29H27N3O5* ~509.55* Trimethoxyphenyl enhances steric bulk; phenylethyl increases aromaticity .
4-(4-Bromophenyl)-3-(2-hydroxyphenyl)-5-(3-methoxypropyl)-... () 4-Bromo 2-Hydroxy 3-Methoxypropyl C21H20BrN3O3 442.31 Methoxypropyl balances lipophilicity and solubility vs. propyl .

Key Structural and Functional Differences

Halogen Effects: The bromine in the target compound (vs. Fluorine () offers electronegativity and metabolic stability, often used in drug design to modulate bioavailability .

5-Position Substituents: Propyl (target) vs. Furan-2-ylmethyl () and 2-phenylethyl () substituents add aromaticity, enabling π-stacking interactions critical for protein binding .

Hydroxyl Group :

  • The conserved 2-hydroxyphenyl group in the target compound and analogs () facilitates hydrogen bonding with biological targets, such as enzymes or receptors, improving binding affinity .

生物活性

The compound 4-(4-bromophenyl)-3-(2-hydroxyphenyl)-5-propyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one is a member of the pyrazole family, which has garnered attention for its diverse biological activities, particularly in anti-inflammatory and anticancer applications. This article aims to provide a comprehensive overview of the biological activity associated with this compound, emphasizing recent research findings and case studies.

Chemical Structure and Properties

  • Molecular Formula : C18H18BrN3O
  • Molecular Weight : 372.26 g/mol
  • CAS Number : Not specified in the results but can be derived from its structure.

Biological Activity Overview

Research indicates that pyrazole derivatives exhibit a range of biological activities, including:

  • Anticancer Activity : Various studies have demonstrated that pyrazole compounds can inhibit tumor growth and induce apoptosis in cancer cell lines. For instance, compounds similar to the target compound have shown significant IC50 values against various cancer cell lines such as A549 and MCF-7.
  • Anti-inflammatory Effects : Pyrazole derivatives are also noted for their anti-inflammatory properties, often by inhibiting cyclooxygenase (COX) enzymes involved in inflammatory processes.

Anticancer Activity

A review by Xia et al. highlights that certain pyrazole derivatives exhibit potent antitumor activity. For example, compounds derived from 1-arylmethyl-3-aryl-1H-pyrazole showed significant growth inhibition with IC50 values ranging from 26 µM to 49.85 µM across different cancer cell lines .

In another study, Zheng et al. synthesized pyrazole-linked benzimidazole derivatives that displayed significant inhibition of Aurora A/B kinase with an IC50 of 0.067 µM, indicating potential for targeted cancer therapies .

Compound NameCell Line TestedIC50 (µM)Mechanism of Action
Compound AA54926Apoptosis induction
Compound BMCF-70.08EGFR inhibition
Compound CHepG20.07Aurora kinase inhibition

Anti-inflammatory Activity

Research has shown that pyrazole derivatives can inhibit COX enzymes, which are critical in the inflammatory response. For instance, a novel series of pyrazole compounds were evaluated for their anti-inflammatory activity and demonstrated significant effects comparable to established anti-inflammatory drugs .

An example includes a study where a derivative exhibited an IC50 value of 3.8 nM against COX enzymes .

Case Studies

  • Study on Antitumor Effects : In a controlled experiment, a series of pyrazole derivatives were administered to mice with induced tumors. The results indicated a marked reduction in tumor size and weight compared to control groups, supporting the anticancer potential of these compounds .
  • Evaluation of Anti-inflammatory Properties : Another study involved the administration of a specific pyrazole derivative to rats with induced inflammation. The compound significantly reduced swelling and pain compared to untreated controls, showcasing its potential as an anti-inflammatory agent .

Q & A

Basic Questions

Q. What are the established synthetic routes for 4-(4-bromophenyl)-3-(2-hydroxyphenyl)-5-propyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one?

  • Methodology : The compound can be synthesized via cyclocondensation of α,β-unsaturated carbonyl intermediates with hydrazine derivatives. For example, pyrazoline rings are formed through [3+2] cycloaddition reactions, followed by functionalization of the bromophenyl and hydroxyphenyl groups. Key steps include optimizing solvent polarity (e.g., ethanol or DMF) and temperature (80–120°C) to enhance yield and purity .
  • Critical Note : Monitor reaction progress using TLC or HPLC to avoid over-oxidation of the hydroxyphenyl group.

Q. How is this compound characterized spectroscopically?

  • Methodology :

  • 1H-NMR : Look for diagnostic signals such as:
  • Downfield shifts at δ 7.4–8.1 ppm (aromatic protons from bromophenyl/hydroxyphenyl groups).
  • Multiplets near δ 3.8–5.0 ppm (dihydropyrazole ring protons).
  • A singlet at δ 12.0–12.5 ppm (exchangeable hydroxyl proton) .
  • IR : Peaks at 1650–1700 cm⁻¹ (C=O stretch), 3250–3430 cm⁻¹ (O-H/N-H stretches) .
    • Data Table :
TechniqueKey Signals/ObservationsReference
1H-NMR (DMSO-d6)δ 7.71 (d, J=7.7 Hz, ArH), δ 3.86 (m, H4-pyrazoline)
IR (KBr)1653 cm⁻¹ (C=O), 3433 cm⁻¹ (NH)

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound?

  • Methodology : Discrepancies in biological activity (e.g., antifungal vs. anticancer effects) may arise from variations in assay conditions (e.g., cell lines, concentrations). To address this:

Replicate studies under standardized conditions (e.g., MTT assay at 24–72 hr exposure).

Validate target engagement using molecular docking or enzyme inhibition assays .

  • Example : A 2013 study noted IC₅₀ values ranging from 10–50 µM across cancer cell lines, highlighting the need for dose-response curve validation .

Q. What experimental designs are suitable for studying its environmental fate?

  • Methodology : Adopt a tiered approach:

Lab-Scale : Assess biodegradation (OECD 301B) and hydrolysis stability (pH 4–9, 25–50°C).

Field Studies : Use LC-MS/MS to quantify residues in soil/water matrices .

  • Critical Parameter : Monitor photodegradation under UV light (λ = 254 nm) to evaluate persistence .

Q. How can structure-activity relationships (SAR) guide optimization of this scaffold?

  • Methodology :

  • Modifications : Replace the propyl group with bulkier alkyl chains to enhance lipophilicity and blood-brain barrier penetration.
  • Data-Driven Insight : Analogues with electron-withdrawing groups (e.g., -NO₂) on the phenyl ring showed improved anticancer activity .
    • Table : SAR Trends in Pyrazolo-Pyrrolidone Derivatives
SubstituentBioactivity TrendReference
4-BromophenylEnhanced antifungal activity
2-HydroxyphenylIncreased solubility

Q. What computational tools predict its metabolic stability?

  • Methodology : Use in silico platforms like SwissADME or Schrödinger’s QikProp to:

Calculate LogP (target: 2–4 for optimal bioavailability).

Identify cytochrome P450 oxidation sites (e.g., hydroxylation of the phenyl ring) .

Q. How can enantiomeric purity be ensured during synthesis?

  • Methodology :

  • Chiral Chromatography : Use Chiralpak IA/IB columns with hexane:isopropanol (90:10) to resolve enantiomers.
  • Asymmetric Catalysis : Employ Evans’ oxazaborolidine catalysts for stereoselective cyclization .

Methodological Challenges & Solutions

Q. What are the key stability issues during storage?

  • Challenge : Hydroxyphenyl oxidation and hygroscopicity.
  • Solution : Store under inert gas (N₂/Ar) at −20°C in amber vials. Characterize degradation products using LC-HRMS .

Q. How to scale up synthesis without compromising purity?

  • Challenge : Batch-to-batch variability in diastereomer ratios.
  • Solution : Use continuous flow reactors with immobilized catalysts (e.g., Pd/C) to improve reproducibility .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。